

# CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: CAY10505

Cat. No.: B1684643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CAY10505** is a potent and selective inhibitor of phosphoinositide 3-kinase  $\gamma$  (PI3K $\gamma$ ) with an IC<sub>50</sub> of 30 nM. It also demonstrates inhibitory activity against casein kinase 2 (CK2). Its ability to modulate the PI3K/Akt signaling pathway makes it a valuable tool for in vivo studies investigating various physiological and pathological processes, including inflammation, hypertension, and cancer. These application notes provide a detailed protocol for the in vivo administration of **CAY10505** to rats, based on published research, to ensure consistent and reproducible results.

## Data Presentation

### Table 1: In Vivo Dosing Parameters for CAY10505 in Rats

| Parameter                 | Details                                                                      | Reference                                                               |
|---------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Animal Model              | Male Wistar rats<br>(uninephrectomized)                                      | <a href="#">[1]</a>                                                     |
| Induction of Hypertension | Deoxycorticosterone acetate<br>(DOCA) salt administration                    | <a href="#">[1]</a>                                                     |
| Compound                  | CAY10505                                                                     | <a href="#">[1]</a>                                                     |
| Dosage                    | 0.6 mg/kg body weight                                                        | <a href="#">[1]</a>                                                     |
| Route of Administration   | Oral (p.o.), via gavage                                                      | <a href="#">[1]</a>                                                     |
| Frequency                 | Once daily                                                                   | <a href="#">[1]</a>                                                     |
| Duration                  | 7 days                                                                       | <a href="#">[1]</a>                                                     |
| Vehicle                   | 0.5% Carboxymethyl cellulose<br>(CMC) in sterile water with<br>0.1% Tween 80 | Recommended based on<br>common practice for poorly<br>soluble compounds |

## Signaling Pathway

**CAY10505** primarily targets the PI3K $\gamma$  isoform, a key enzyme in the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream targets, including mTOR, to exert its cellular effects. By inhibiting PI3K $\gamma$ , **CAY10505** blocks the production of PIP3, thereby attenuating downstream Akt signaling.



[Click to download full resolution via product page](#)

Caption: PI3K/Akt signaling pathway and the inhibitory action of **CAY10505**.

## Experimental Protocols

### Formulation of CAY10505 for Oral Administration

Objective: To prepare a homogenous suspension of **CAY10505** suitable for oral gavage in rats.

Materials:

- **CAY10505** powder
- Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in water
- Tween 80
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of **CAY10505** based on the desired concentration and the total volume of the dosing solution. For a 0.6 mg/kg dose in a rat with an average weight of 250g, and a dosing volume of 5 mL/kg, the concentration of the solution would be 0.12 mg/mL.
- Weigh the calculated amount of **CAY10505** powder and place it in a sterile microcentrifuge tube.
- Prepare the vehicle by adding 0.1% (v/v) Tween 80 to the 0.5% CMC solution.
- Add a small volume of the vehicle to the **CAY10505** powder to create a paste.
- Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a homogenous mixture.

- Visually inspect the suspension for any clumps or precipitates before administration. The suspension should be prepared fresh daily.

## In Vivo Dosing Protocol: Hypertension Model in Rats

Objective: To evaluate the effect of **CAY10505** on blood pressure and vascular function in a rat model of hypertension.[\[1\]](#)

Animal Model:

- Male Wistar rats (8-10 weeks old).
- Animals undergo uninephrectomy (surgical removal of one kidney) to potentiate the hypertensive effects of DOCA-salt.

Induction of Hypertension:

- Following a one-week recovery period after uninephrectomy, administer deoxycorticosterone acetate (DOCA) at a dose of 40 mg/kg subcutaneously, twice weekly, for 6 weeks.[\[1\]](#)
- Provide 1% NaCl in drinking water throughout the study period.
- Monitor blood pressure weekly using a non-invasive tail-cuff method. Rats with a mean arterial blood pressure  $\geq 140$  mmHg are considered hypertensive.[\[1\]](#)

Experimental Groups:

- Normal Control: Sham-operated rats receiving the vehicle.
- Hypertensive Control: Uninephrectomized, DOCA-salt treated rats receiving the vehicle.
- **CAY10505**-Treated: Hypertensive rats receiving **CAY10505** (0.6 mg/kg, p.o.) daily for the last 7 days of the 6-week study period.[\[1\]](#)
- Positive Control (optional): Hypertensive rats receiving a known antihypertensive agent (e.g., Losartan 25 mg/kg, p.o., or Atorvastatin 30 mg/kg, p.o.) for the last 7 days.[\[1\]](#)

Dosing Procedure (Oral Gavage):

- Gently restrain the rat.
- Use a sterile, ball-tipped gavage needle appropriate for the size of the rat.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
- Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
- Slowly administer the **CAY10505** suspension.
- Withdraw the needle gently and return the animal to its cage.
- Monitor the animal for any signs of distress after the procedure.

#### Endpoint Measurements:

- Mean Arterial Blood Pressure (MABP): Measured at the end of the treatment period.
- Vascular Endothelium Function: Assessed by acetylcholine-induced endothelium-dependent relaxation in isolated aortic ring preparations.[\[1\]](#)
- Serum Nitrite/Nitrate Levels: Measured as an indicator of nitric oxide production.[\[1\]](#)
- Aortic Glutathione (GSH) Levels: Measured as a marker of oxidative stress.[\[1\]](#)

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo evaluation of **CAY10505** in a rat hypertension model.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10505 In Vivo Dosing Protocol for Rats: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#cay10505-in-vivo-dosing-protocol-for-rats]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)